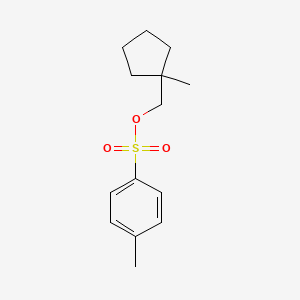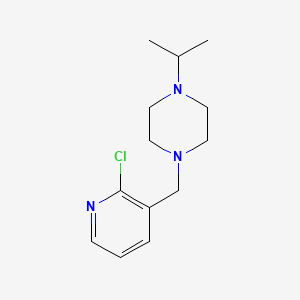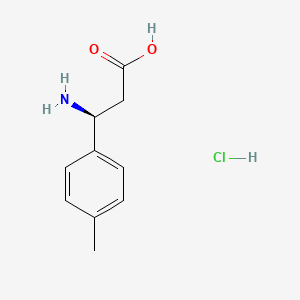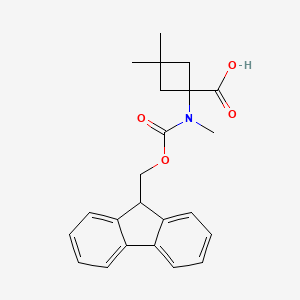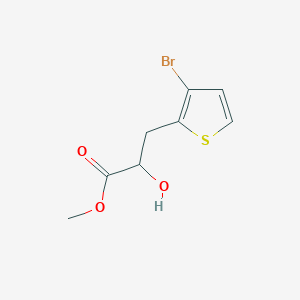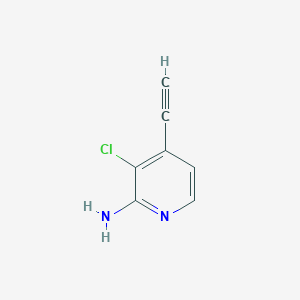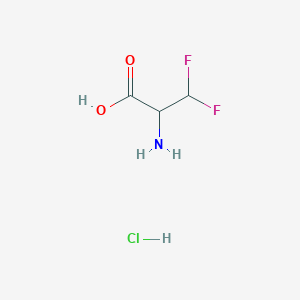
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring substituted with a pyrazole moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the pyrrole and pyrazole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
Oxidation: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s heterocyclic structure allows it to interact with various molecular targets, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyrazole moiety, making it less complex.
1-methyl-1H-pyrazole-5-carbaldehyde: Lacks the pyrrole ring, resulting in different chemical properties.
2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An oxidized form of the compound with different reactivity.
Uniqueness
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and potential for novel discoveries.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(2-methylpyrazol-3-yl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c1-8-6-10(7-15)9(2)14(8)11-4-5-12-13(11)3/h4-7H,1-3H3 |
Clave InChI |
OIKACPVGAMTVHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=NN2C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
